

(S)-Isotimolol: Structural Identity, Physicochemical Profiling, and Analytical Characterization

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Compound of Interest

Compound Name: (S)-Isotimolol

CAS No.: 158636-96-5

Cat. No.: B585481

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Executive Summary

(S)-Isotimolol (often designated as Impurity B in European Pharmacopoeia) is the critical regioisomer of the beta-adrenergic antagonist Timolol. Chemically defined as (S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol, it represents a structural inversion of the ether and hydroxyl moieties on the propyl chain.

Control of **(S)-Isotimolol** is paramount in the development of Timolol Maleate ophthalmic and oral formulations due to its distinct physicochemical properties and potential impact on potency. This guide provides an authoritative breakdown of its molecular identity, formation mechanisms, and validated analytical protocols for its detection.

Molecular Identity & Structural Analysis

The primary distinction between Timolol and **(S)-Isotimolol** lies in the regiochemistry of the amino-alcohol side chain. While Timolol is a secondary alcohol with a primary ether linkage, **(S)-Isotimolol** is a primary alcohol with a secondary ether linkage.

Table 1: Chemical Identification Data

Parameter	Description
Common Name	(S)-Isotimolol
Pharmacopoeial Ref.	Timolol Impurity B (EP), Timolol Related Compound B (USP)
CAS Number	158636-96-5 (S-isomer); 59697-06-2 (racemic)
IUPAC Name	(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Molecular Formula	C ₁₃ H ₂₄ N ₄ O ₃ S
Molecular Weight	316.42 g/mol
Chirality	(S)-Enantiomer (retains the chiral configuration of the precursor)
Structural Feature	Regioisomer (Positional Isomer) of Timolol

Structural Comparison Diagram

The following diagram illustrates the connectivity difference, highlighting the "O-migration" equivalent that defines Isotimolol.

Figure 1: Structural comparison highlighting the regiochemical shift of the thiadiazole ether linkage.

Physicochemical Profiling

Understanding the physical behavior of **(S)-Isotimolol** is essential for developing separation methods. The shift from a secondary to a primary alcohol alters the hydrogen bonding network and lipophilicity.

Table 2: Comparative Physicochemical Properties

Property	(S)-Timolol (API)	(S)-Isotimolol (Impurity)	Causal Insight
Alcohol Type	Secondary (-CH(OH)-)	Primary (-CH ₂ OH)	Primary alcohols are generally more reactive and have different H-bond donor accessibility.[1]
LogP (Predicted)	~1.8 - 1.9	~1.6 - 1.8	Isotimolol is slightly more polar due to the exposed primary hydroxyl group.
pKa (Basic)	9.21 (Amine)	~9.1 - 9.3	The proximity of the electron-withdrawing ether oxygen to the amine in Isotimolol (beta-position) vs Timolol (gamma-position) subtly influences pKa.
Solubility	Soluble in water, methanol, ethanol	Soluble in methanol, acetonitrile; slightly less soluble in water than Timolol	Structural packing differences affect lattice energy and solvation.
Melting Point	71-72°C (Base), 200°C (Maleate)	~120-121°C (Base)	Isotimolol base has a significantly higher melting point, indicating stronger intermolecular packing.

Formation Mechanism: The Regioselectivity Factor

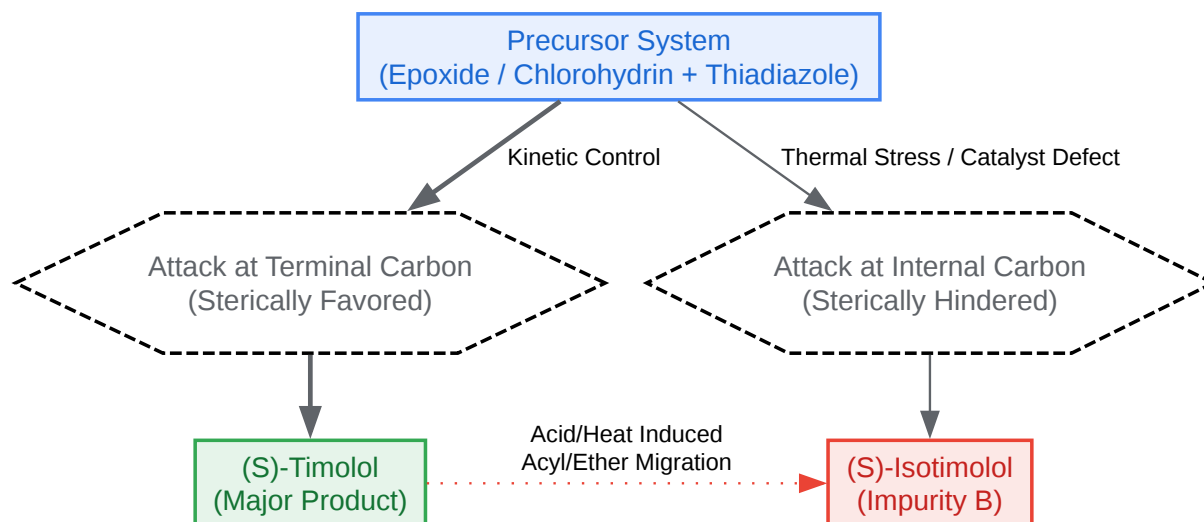
(S)-Isotimolol is primarily formed during the synthesis of Timolol via a regioselective ring-opening mechanism. The synthesis typically involves the reaction of a thiadiazole intermediate

with an epoxide (or equivalent).

Mechanism Description

- Standard Route (Timolol): The nucleophile (tert-butylamine) attacks the terminal carbon of the epoxide (or the thiadiazole oxygen attacks the primary halide), leading to the secondary alcohol product.
- Impurity Pathway (Isotimolol):
 - Pathway A (Synthesis): If the thiadiazole oxygen attacks the secondary carbon of the epichlorohydrin equivalent (less favored sterically but possible).
 - Pathway B (Degradation): Under thermal or acidic stress, the hydroxy-ether motif can undergo an intramolecular rearrangement (neighboring group participation), shifting the ether linkage.

Formation Pathway Diagram



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Figure 2: Mechanistic divergence in the synthesis and degradation pathways leading to **(S)-Isotimolol**.

Analytical Characterization

Distinguishing **(S)-Isotimolol** from Timolol requires high-resolution techniques due to their identical molecular weight (isobaric) and similar fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia (EP) and USP prescribe Reverse-Phase HPLC (RP-HPLC) for separation. Isotimolol typically elutes after Timolol in standard C18 methods due to the subtle hydrophobicity difference of the primary alcohol.

Protocol Summary (Based on EP/USP):

- Column: Octadecylsilyl silica gel (C18), 5 μ m, 150 mm x 4.6 mm.
- Mobile Phase:
 - Solvent A: Phosphate Buffer pH 3.0.
 - Solvent B: Acetonitrile / Methanol.[2]
 - Mode: Gradient or Isocratic (typically ~20-25% Organic).
- Detection: UV at 295 nm.[3]
- Relative Retention Time (RRT):
 - Timolol: 1.00
 - **(S)-Isotimolol** (Impurity B): ~1.10 - 1.20 (Method dependent).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation. The shift of the methine (CH) and methylene (CH₂) protons adjacent to the oxygen atoms provides the fingerprint.

Proton Environment	(S)-Timolol (δ ppm, approx)	(S)-Isotimolol (δ ppm, approx)	Diagnostic Feature
-CH- (Methine)	~4.1 - 4.2 (CH-OH)	~5.2 - 5.4 (CH-O-Ar)	Key Differentiator: The methine proton in Isotimolol is significantly deshielded by the aromatic ether.
-CH ₂ - (Methylene)	~4.4 (CH ₂ -O-Ar)	~3.8 (CH ₂ -OH)	In Isotimolol, the methylene protons become shielded as they are attached to the alcohol, not the ether.

Mass Spectrometry (MS)

While both compounds have a parent ion $[M+H]^+$ at m/z 317.4, MS/MS fragmentation can distinguish them based on the stability of the side chain.

- Timolol: Loss of the tert-butylamine side chain is the dominant pathway.
- Isotimolol: The primary alcohol terminus alters the fragmentation kinetics, often yielding different ratios of the m/z 261 fragment (loss of t-butyl group).

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